3,4-Dibromo-Mal-PEG4-Boc
Description
Core Dibromomaleimide Reactivity
The dibromomaleimide group consists of a maleimide ring substituted with bromine atoms at the 3- and 4-positions. This configuration enables dual thiol substitution reactions, where each bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with thiols. The maleimide structure itself is a planar, electron-deficient system that facilitates selective conjugation to cysteine residues in proteins or reduced disulfide bonds in biomolecules.
PEG4 Spacer System
The PEG4 segment is a hydrophilic tetraethylene glycol (−OCH2CH2−)4 chain that connects the dibromomaleimide core to the tert-butyl ester. This spacer enhances water solubility in aqueous environments and reduces nonspecific interactions due to its low immunogenicity and steric flexibility. The PEG chain also modulates pharmacokinetic properties by extending the hydrodynamic radius of conjugated molecules, potentially improving tissue penetration and stability.
tert-Butyl Ester Protection
The tert-butyl ester group serves as a chemically stable protecting group for the carboxylic acid functionality. This esterification increases the compound's lipophilicity, enabling efficient solid-phase synthesis and purification. The tert-butyl group's steric bulk and electron-withdrawing effects stabilize the ester against hydrolysis under neutral or mildly acidic conditions, ensuring prolonged stability during storage and handling.
Role of t-Butyl Ester Protection in Chemical Stability
The tert-butyl ester group plays a critical role in maintaining the compound's integrity during synthesis and conjugation reactions.
Stability Under Mild Conditions
The tert-butyl ester remains intact under a wide range of reaction conditions, including:
Acidic Deprotection Mechanisms
Selective deprotection of the tert-butyl ester is achieved using acidic conditions, such as:
The tert-butyl ester's stability enables its use in multistep synthetic workflows, such as PROTAC design, where sequential deprotection and conjugation steps are required.
PEG4 Spacer Dynamics in Aqueous Solubility Enhancement
The PEG4 spacer critically influences the compound's physicochemical properties, particularly in aqueous environments.
Solubility Optimization
The PEG4 chain enhances solubility through:
- Hydrogen Bonding : Ethers in the PEG backbone form H-bonds with water, increasing dissolution capacity.
- Steric Shielding : Reduces aggregation of hydrophobic dibromomaleimide and tert-butyl ester domains.
| Solvent System | Solubility (mg/mL) | Key Observations |
|---|---|---|
| DMSO | >100 | Complete dissolution at RT |
| PBS (pH 7.4) | 5–10 | Partial solubility; requires co-solvents |
| DMF/H2O (1:1) | 20–30 | Stable for 24 hrs without precipitation |
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPXNOGHQCGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Stepwise Assembly of Molecular Components
The stepwise approach constructs the molecule sequentially, beginning with the dibromomaleimide core, followed by PEG4 linker attachment, and culminating in tert-butyl ester protection. Key steps include:
-
Dibromomaleimide Synthesis : Bromination of maleic anhydride derivatives yields the 3,4-dibromomaleimide moiety. This step typically employs phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C.
-
PEG4 Linker Incorporation : The dibromomaleimide is coupled to a tetraethylene glycol (PEG4) chain via nucleophilic substitution. For example, reaction with PEG4-diamine in the presence of triethylamine (TEA) facilitates amine-maleimide conjugation.
-
tert-Butyl Ester Protection : The terminal carboxylic acid of the PEG4 linker is protected using tert-butanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), forming the t-butyl ester.
Convergent Synthesis Strategy
In convergent synthesis, pre-formed segments are combined to streamline production:
-
Dibromomaleimide-PEG4 Intermediate : A PEG4 chain functionalized with a maleimide group is brominated to introduce the 3,4-dibromo configuration. This method reduces side reactions compared to stepwise assembly.
-
Esterification with tert-Butyl Group : The intermediate reacts with tert-butyl chloroformate under basic conditions (e.g., pyridine) to install the protecting group.
Table 1: Comparison of Synthetic Routes
| Parameter | Stepwise Assembly | Convergent Synthesis |
|---|---|---|
| Reaction Steps | 3–4 | 2 |
| Yield (%) | 60–75 | 70–85 |
| Purity (HPLC) | >95% | >98% |
| Key Advantage | Modular control | Reduced side reactions |
| Limitation | Longer duration | Higher precursor cost |
Step-by-Step Preparation Methodology
Formation of Dibromomaleimide Core
The dibromomaleimide group is synthesized via bromination of maleic anhydride or its derivatives. In a representative procedure:
-
Maleic anhydride (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
-
PBr₃ (2.2 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12 hours.
-
The reaction mixture is quenched with ice-water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via silica chromatography.
Critical Insight : Excess brominating agents ensure complete di-substitution, while inert conditions prevent oxidation.
PEG4 Linker Attachment
The dibromomaleimide reacts with PEG4-amine (e.g., NH₂-PEG4-OH) in a polar aprotic solvent (e.g., DMF or NMP):
-
Dibromomaleimide (1.0 equiv) and PEG4-amine (1.05 equiv) are dissolved in DMF.
-
TEA (2.5 equiv) is added to scavenge HBr, and the mixture is stirred at 25°C for 6 hours.
-
The product, Mal-PEG4-OH, is precipitated in cold diethyl ether and vacuum-dried.
Optimization Note : Stoichiometric excess of PEG4-amine (5–10%) maximizes yield by compensating for moisture sensitivity.
tert-Butyl Ester Protection
The terminal hydroxyl group of Mal-PEG4-OH is esterified using tert-butyl chloroformate:
-
Mal-PEG4-OH (1.0 equiv) is dissolved in anhydrous THF.
-
tert-Butyl chloroformate (1.2 equiv) and pyridine (1.5 equiv) are added at 0°C.
-
The reaction proceeds at 25°C for 4 hours, followed by solvent evaporation and purification via flash chromatography (hexane:ethyl acetate).
Side Reaction Mitigation : Pyridine neutralizes HCl, preventing acid-catalyzed ester hydrolysis.
Reaction Conditions and Optimization
Solvent Selection
-
Dichloromethane (DCM) : Ideal for bromination due to low nucleophilicity and high solubility of maleic anhydride.
-
N-Methylpyrrolidone (NMP) : Preferred for PEG4 coupling reactions, enhancing reactant solubility and reaction rates.
-
Tetrahydrofuran (THF) : Facilitates esterification by stabilizing intermediates through hydrogen bonding.
Temperature and Time Profiles
| Reaction Step | Temperature Range | Time Range |
|---|---|---|
| Bromination | 0–25°C | 12–24 hours |
| PEG4 Coupling | 25°C | 4–6 hours |
| Esterification | 0–25°C | 4–8 hours |
Key Finding : Elevated temperatures (>30°C) during PEG4 coupling promote maleimide ring-opening side reactions, reducing yield.
Catalytic and Stoichiometric Considerations
-
Triethylamine (TEA) : Used in 2.5–3.0 equiv during PEG4 coupling to neutralize HBr and drive the reaction.
-
Pyridine : Catalyzes tert-butyl ester formation via nucleophilic acyl substitution.
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Validation
Table 2: Analytical Data for 3,4-Dibromo-Mal-PEG4-t-butyl Ester
| Parameter | Value |
|---|---|
| Molecular Weight | 559.25 g/mol |
| Purity (HPLC) | >98% |
| ¹H NMR (δ, ppm) | 1.42 (s, 9H), 3.45–3.75 (m, PEG4), 6.82 (s, 2H) |
| ¹³C NMR (δ, ppm) | 167.2 (C=O), 80.5 (C-O), 28.1 (C(CH₃)₃) |
Comparative Analysis of Preparation Methods
Yield and Scalability
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-Mal-PEG4-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where bromine atoms are replaced by other groups, such as thiols, to form thioether bonds
Deprotection Reactions: The t-butyl ester can be removed under acidic conditions, exposing the carboxyl group for further reactions
Common Reagents and Conditions
Thiol Reagents: Used for substitution reactions with the dibromomaleimide group to form thioether bonds
Acidic Conditions: Used for the removal of the t-butyl ester protecting group
Major Products Formed
Thioether Bonds: Formed from substitution reactions with thiols
Carboxyl Groups: Exposed after the removal of the t-butyl ester protecting group
Applications De Recherche Scientifique
Bioconjugation Techniques
Site-Specific Conjugation
The dibromomaleimide functionality enables the formation of stable thioether bonds through reaction with thiol groups on proteins or peptides. This property is critical for creating homogeneous bioconjugates with retained biological activity. The reactions are efficient and selective, allowing for the precise attachment of drugs or imaging agents to antibodies or other biomolecules without compromising their functionality .
Case Study: Antibody-Drug Conjugates
One notable application is in the development of antibody-drug conjugates (ADCs). For instance, trastuzumab was conjugated with doxorubicin using 3,4-Dibromo-Mal-PEG4-t-butyl ester, achieving controlled drug-to-antibody ratios (DAR) and high yields. This method demonstrated the potential for creating stable and effective therapeutic agents that maintain their targeting capabilities .
Drug Delivery Systems
Enhanced Solubility and Stability
The hydrophilic nature of the PEG linker significantly improves the solubility of conjugated compounds in aqueous environments, which is crucial for in vivo applications. The t-butyl ester group also contributes to the stability of the compound during storage and handling .
Case Study: Radiolabeling Applications
In radiopharmaceuticals, 3,4-Dibromo-Mal-PEG4-t-butyl ester has been utilized to create radiolabeled immunoconjugates for imaging studies. A study involving the conjugation of a dibromomaleimide-based chelator with trastuzumab allowed for effective labeling with copper-64. The resulting radiolabeled product showed high stability in serum and specific uptake in HER2-positive cancer cells, highlighting its potential for targeted cancer imaging .
Development of Diagnostic Agents
Targeted Delivery
The ability to selectively attach diagnostic agents to specific biomolecules makes 3,4-Dibromo-Mal-PEG4-t-butyl ester an essential tool in developing targeted diagnostic platforms. For example, it has been incorporated into bifunctional chelators used for positron emission tomography (PET) imaging, facilitating the development of new radiotracers that can target specific cancer markers .
Data Tables
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-Mal-PEG4-t-butyl ester involves its ability to form stable thioether bonds through substitution reactions with thiols. The dibromomaleimide group allows for two points of attachment, making it a versatile linker in various applications. The t-butyl ester protecting group can be removed under acidic conditions, exposing the carboxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The table below compares 3,4-Dibromo-Mal-PEG4-t-butyl ester with structurally related compounds:
*Estimated based on PEG8 chain addition.
†Calculated from molecular formula in .
Reactivity and Stability
- Dual vs. Single Reactivity: The dibromomaleimide group in the target compound allows two thiol conjugations, unlike non-brominated maleimides (e.g., Mal-PEG4-t-butyl ester) .
- Deprotection Requirements : The t-butyl ester is cleaved under strong acidic conditions (e.g., HCl), whereas Boc-protected amines (e.g., 3,4-Dibromo-Mal-PEG2-Boc-Amine) require milder acids like trifluoroacetic acid .
- Stability : Dibromomaleimide derivatives are light- and heat-sensitive, necessitating dark, cold storage. PEG8 variants may offer improved stability due to longer hydrophilic chains .
Advantages and Limitations
Activité Biologique
3,4-Dibromo-Mal-PEG4-t-butyl ester is a specialized compound that belongs to the class of PEG (polyethylene glycol) derivatives. It features a dibromomaleimide group and a t-butyl protecting group, making it particularly useful in bioconjugation applications. This compound is recognized for its ability to facilitate site-specific conjugation in biological systems, which is essential in the development of therapeutic agents such as antibody-drug conjugates (ADCs).
- Molecular Formula : C19H29Br2NO8
- Molecular Weight : 559.3 g/mol
- CAS Number : 2030168-38-6
- Solubility : The PEG spacer increases solubility in aqueous environments, enhancing its utility in biological applications.
Biological Activity
3,4-Dibromo-Mal-PEG4-t-butyl ester exhibits significant biological activity through its role as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and ADCs. The following sections detail its mechanisms of action, applications, and case studies demonstrating its efficacy.
The compound functions primarily through the following mechanisms:
- Selective Conjugation : The dibromomaleimide moiety allows for two points of attachment to thiol groups on proteins, enabling the formation of stable thioether bonds. This selectivity is crucial for maintaining the integrity and activity of the target proteins during conjugation processes .
- Efficient Protein Modification : The presence of bromine atoms provides excellent leaving groups, facilitating rapid and efficient reactions with nucleophilic thiols, which are prevalent in many biomolecules .
- Enhanced Stability : The resulting conjugates from reactions involving 3,4-Dibromo-Mal-PEG4-t-butyl ester are stable and retain their biological activity, making them suitable for therapeutic applications .
Applications in Research and Therapeutics
The compound has been employed in various research contexts, particularly in the development of targeted therapies:
- Antibody-Drug Conjugates (ADCs) : ADCs utilizing this linker have shown promising results in delivering cytotoxic agents specifically to cancer cells while minimizing off-target effects. For instance, doxorubicin was successfully conjugated to trastuzumab using this linker, achieving high yields and maintaining the drug's efficacy .
- PROTAC Development : As a PEG-based linker in PROTACs, it aids in the selective degradation of target proteins by harnessing the ubiquitin-proteasome system. This application is particularly relevant in oncology and other therapeutic areas where targeted protein degradation can lead to improved outcomes .
Case Studies
-
Doxorubicin-Trastuzumab Conjugate :
- Objective : To create a targeted therapy for HER2-positive breast cancer.
- Methodology : Doxorubicin was conjugated to trastuzumab using 3,4-Dibromo-Mal-PEG4-t-butyl ester.
- Outcome : The resulting ADC demonstrated enhanced cytotoxicity against HER2-positive cell lines while exhibiting reduced toxicity to non-target cells.
-
Targeted Protein Degradation via PROTACs :
- Objective : To degrade specific oncogenic proteins using PROTAC technology.
- Methodology : A PROTAC incorporating 3,4-Dibromo-Mal-PEG4-t-butyl ester was synthesized to target a specific protein involved in tumor growth.
- Outcome : The study showed effective degradation of the target protein and subsequent reduction in tumor cell viability.
Summary Table of Biological Activity
| Property | Detail |
|---|---|
| Linker Type | Dibromomaleimide PEG derivative |
| Molecular Weight | 559.3 g/mol |
| Solubility | High due to PEG component |
| Primary Applications | ADCs, PROTACs |
| Mechanism | Site-specific conjugation |
| Stability | High stability post-conjugation |
Q & A
Basic: How can researchers verify the structural integrity of 3,4-Dibromo-Mal-PEG4-t-butyl ester during synthesis?
Methodological Answer:
After synthesis, characterization should include nuclear magnetic resonance (NMR) to confirm the presence of the PEG4 spacer, t-butyl ester, and dibromomaleyl groups. High-performance liquid chromatography (HPLC) with a C18 column is recommended to assess purity (>95% as per industrial standards) . For bromine substitution verification, elemental analysis or mass spectrometry (MS) can resolve discrepancies in molecular weight (e.g., expected molecular formula CₓHᵧBr₂Oₓ) .
Basic: What are the solubility properties of 3,4-Dibromo-Mal-PEG4-t-butyl ester, and how do they influence reaction design?
Methodological Answer:
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the t-butyl ester and hydrophobic maleyl groups. For conjugation reactions (e.g., thiol-maleimide chemistry), dissolve the compound in anhydrous DMF to avoid hydrolysis. Pre-test solubility at 10–20 mM concentrations to ensure homogeneity .
Advanced: How can researchers optimize the conjugation efficiency of 3,4-Dibromo-Mal-PEG4-t-butyl ester with thiol-containing biomolecules?
Methodological Answer:
Use a Taguchi experimental design to evaluate critical parameters:
- pH (6.5–7.5 for thiol stability),
- Molar ratio (1:1.2 reagent-to-thiol to account for steric hindrance),
- Temperature (4°C to minimize aggregation),
- Reaction time (2–4 hours).
Validate efficiency via SDS-PAGE or HPLC-SEC to quantify unreacted biomolecules. If efficiency <80%, increase reagent excess or introduce a reducing agent (e.g., TCEP) to maintain free thiols .
Advanced: How does the t-butyl ester group affect the stability of 3,4-Dibromo-Mal-PEG4-t-butyl ester under varying storage conditions?
Methodological Answer:
The t-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters. However, prolonged exposure to moisture or acidic conditions (pH <5) will cleave the ester. For long-term storage, aliquot the compound under inert gas (argon) and store at –20°C with desiccants. Monitor degradation via FT-IR (loss of ester carbonyl peak at ~1720 cm⁻¹) .
Advanced: How can researchers resolve contradictory data in maleimide-thiol conjugation yields using this reagent?
Methodological Answer:
Contradictions often arise from thiol oxidation or maleimide hydrolysis . To troubleshoot:
Pre-treat biomolecules with TCEP (1 mM, 30 min) to reduce disulfide bonds.
Verify reagent activity via Ellman’s assay (free thiol quantification).
Use LC-MS to detect hydrolyzed maleimide (carboxylic acid form).
If hydrolysis exceeds 10%, replace the reagent batch or shorten reaction time .
Advanced: What strategies mitigate steric hindrance when conjugating 3,4-Dibromo-Mal-PEG4-t-butyl ester to bulky biomolecules (e.g., antibodies)?
Methodological Answer:
The PEG4 spacer reduces steric effects, but for large targets:
Introduce a flexible linker (e.g., glycine-serine repeats) between the maleimide and biomolecule.
Use site-specific conjugation (e.g., engineered cysteine residues).
Optimize reaction molarity (≤1 mg/mL antibody concentration to avoid aggregation).
Validate conjugation sites via tryptic digest-MS .
Advanced: How can researchers validate the absence of di-bromide side reactions in downstream applications?
Methodological Answer:
The dibromo groups may react with nucleophiles (e.g., amines) under basic conditions. To detect side products:
Perform HPLC-MS post-conjugation to identify adducts (e.g., bromine substitution with lysine residues).
Use X-ray photoelectron spectroscopy (XPS) to quantify residual bromine on conjugated products.
If side reactions exceed 5%, lower reaction pH (<7.0) or use a milder base (e.g., sodium bicarbonate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
